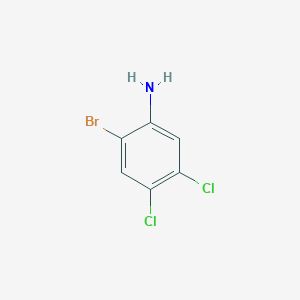

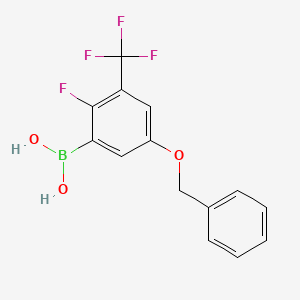

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid

Overview

Description

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . The presence of the benzyloxy and trifluoromethyl groups can influence the properties and reactivity of the molecule .

Chemical Reactions Analysis

This compound, like other boronic acids, can participate in various chemical reactions. For example, it can undergo functionalization via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 434.9±55.0 °C and a predicted density of 1.33±0.1 g/cm3 . It also has a predicted pKa of 7.59±0.53, indicating its acidity .Scientific Research Applications

Synthesis of Amino Acids

5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is involved in the synthesis of α-trifluoromethyl α-amino acids, which are significant in creating aromatic, heteroaromatic, and ferrocenyl subunits in amino acids' side chains. This process highlights the compound's role in rearrangements and synthetic routes toward specialized amino acids, showcasing its utility in developing novel biochemical compounds (Burger et al., 2006).

Development of Poly(arylene ether)s

The compound is also used in the synthesis of hyperbranched poly(arylene ether)s, derived from a new activated trifluoro B3 monomer. This application demonstrates the compound's contribution to creating materials with high molecular weight and excellent thermal stability, indicating its potential in material science and engineering (Banerjee et al., 2009).

Antimicrobial Activity

Moreover, derivatives of this compound have been evaluated for their antimicrobial activity. This area of research explores the compound's potential in developing new antimicrobial agents, with particular emphasis on its action against various microbial species, showcasing its potential applications in medical and pharmaceutical fields (Adamczyk-Woźniak et al., 2012).

Experimental Oncology

In experimental oncology, certain phenylboronic acid and benzoxaborole derivatives, related to this compound, have shown promising results as antiproliferative and proapoptotic compounds. These derivatives offer insights into novel anticancer agents, highlighting the compound's relevance in cancer research and therapy development (Psurski et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols, which are present in many biological molecules . This allows them to interact with a variety of biological targets. The presence of the benzyloxy and trifluoromethyl groups may influence the compound’s reactivity and selectivity .

Biochemical Pathways

Boronic acids and their derivatives have been shown to participate in various chemical transformations, including oxidations, aminations, halogenations, and c–c bond formations . These transformations could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Boronic acids and their derivatives are generally known for their good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions.

Result of Action

Boronic acids and their derivatives have been used in the preparation of inhibitors of various proteins for potential use as antitumor agents .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid would be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the boronic acid moiety . Additionally, factors such as temperature and the presence of other reactive species could also influence the compound’s stability and reactivity.

Biochemical Analysis

Biochemical Properties

For instance, they are often used in Suzuki-Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Molecular Mechanism

The molecular mechanism of action of 5-(Benzyloxy)-2-fluoro-3-(trifluoromethyl)phenylboronic acid is not well-defined. Boronic acids are known to participate in transmetalation, a process where they transfer a group to a metal . This could potentially influence the activity of certain biomolecules.

Metabolic Pathways

Boronic acids are known to participate in various reactions, including oxidations, aminations, halogenations, and carbon-carbon bond formations , which could potentially influence metabolic flux or metabolite levels.

properties

IUPAC Name |

[2-fluoro-5-phenylmethoxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BF4O3/c16-13-11(14(17,18)19)6-10(7-12(13)15(20)21)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMODPVQWZOGPCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)OCC2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401151949 | |

| Record name | Boronic acid, B-[2-fluoro-5-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2096331-25-6 | |

| Record name | Boronic acid, B-[2-fluoro-5-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-fluoro-5-(phenylmethoxy)-3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401151949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-cyclopentyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B3060161.png)

![Ethyl 4-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060171.png)